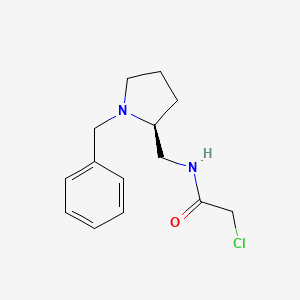

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide

CAS No.:

Cat. No.: VC13467256

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19ClN2O |

|---|---|

| Molecular Weight | 266.76 g/mol |

| IUPAC Name | N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloroacetamide |

| Standard InChI | InChI=1S/C14H19ClN2O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m0/s1 |

| Standard InChI Key | GQBPELXSJHBWLX-ZDUSSCGKSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)CC2=CC=CC=C2)CNC(=O)CCl |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl |

Introduction

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a synthetic organic compound belonging to the class of substituted acetamides. It features a pyrrolidine ring substituted with a benzyl group, along with a 2-chloroacetamide functional group. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

The synthesis of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide typically involves:

-

Preparation of the Pyrrolidine Derivative: The starting material is often a substituted pyrrolidine derivative, synthesized via reductive amination or alkylation.

-

Introduction of the Benzyl Group: Benzylation is achieved using benzyl halides in the presence of a base.

-

Acetamide Formation: The final step involves reacting the intermediate with chloroacetyl chloride or chloroacetic acid to introduce the 2-chloroacetamide group.

Antimicrobial Activity

Compounds structurally related to N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chloroacetamide moiety is believed to enhance binding affinity to bacterial enzymes critical for cell wall synthesis.

Anticancer Potential

Substituted acetamides are being explored for their ability to inhibit cancer cell proliferation. The benzyl-pyrrolidine scaffold may improve lipophilicity and cellular uptake, making it a promising candidate for targeting cancer cells.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes such as isocitrate lyase and pantothenate synthetase, which are vital for bacterial and mycobacterial survival.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | C=O stretch at ~1670 cm; N-H stretch at ~3300 cm |

| NMR Spectroscopy | Signals corresponding to aromatic protons (benzyl group) and aliphatic protons (pyrrolidine ring). |

| Mass Spectrometry | Molecular ion peak at , confirming molecular weight. |

Related Compounds

Several derivatives of this compound exist, differing in the substituents on the pyrrolidine ring or acetamide group:

Research Findings

Studies have highlighted:

-

Structural analogs exhibit significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens .

-

Anticancer screening has shown efficacy against breast adenocarcinoma cell lines (e.g., MCF7), attributed to enhanced receptor binding affinity .

-

Molecular docking studies confirm strong interactions with target enzymes, suggesting potential therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume